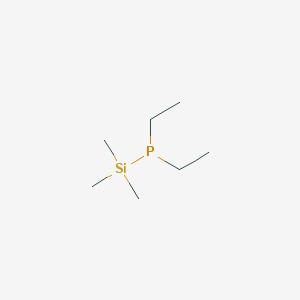
3-Furanmethanethiol
Übersicht
Beschreibung
3-Furanmethanethiol, also known as 2-Furanmethanethiol, is an organic compound containing a furan ring substituted with a sulfanylmethyl group. It is a clear, colorless liquid when pure, but it becomes yellow upon prolonged standing. This compound is known for its strong odor reminiscent of roasted coffee and is a key component in the aroma of roasted coffee .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Furanmethanethiol can be synthesized by reacting furfuryl alcohol with thiourea in the presence of hydrochloric acid. The reaction proceeds via an intermediate isothiouronium salt, which is hydrolyzed to the thiol by heating with sodium hydroxide . The reaction is exothermic and requires careful temperature control to avoid decomposition of the furan ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The product is typically purified through steam distillation and dried using calcium chloride .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Furanmethanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Substitution reactions often use halogenating agents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield the corresponding alcohol or hydrocarbon.
Substitution: Substitution reactions can produce various halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
3-Furanmethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biological systems, particularly in the context of aroma and flavor compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on sensory perception.
Industry: It is widely used in the food industry to enhance flavors, particularly in coffee and meat products
Wirkmechanismus
The mechanism of action of 3-Furanmethanethiol involves its interaction with olfactory receptors, which are responsible for the perception of smell. The compound binds to these receptors, triggering a signal transduction pathway that results in the sensation of a roasted coffee aroma . Additionally, it may participate in Maillard reactions, contributing to the formation of complex flavor compounds in food products .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-3-furanthiol: Known for its cooked meat-like aroma, this compound is similar in structure but has a methyl group attached to the furan ring.
Furfuryl mercaptan: Another thiol derivative of furan, it is known for its strong odor and is used in flavor and fragrance industries.
Uniqueness: 3-Furanmethanethiol is unique due to its specific aroma profile and its role in enhancing the flavor of roasted coffee. Its ability to participate in various chemical reactions also makes it a versatile compound in organic synthesis and industrial applications .
Eigenschaften
IUPAC Name |
furan-3-ylmethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6OS/c7-4-5-1-2-6-3-5/h1-3,7H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJBJBWGSWLPQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315667 | |
| Record name | 3-Furanmethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108499-25-8 | |
| Record name | 3-Furanmethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108499-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Furanmethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B3045425.png)

